
Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate
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Overview
Description
Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 7-bromo-4-fluoroindole.
Carboxylation: The indole derivative undergoes a carboxylation reaction to introduce the carboxylate group at the 3-position.
Esterification: The carboxylic acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Oxidized indole derivatives.
Hydrolysis Products: 7-bromo-4-fluoro-1H-indole-3-carboxylic acid.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate serves as a crucial building block for synthesizing more complex indole derivatives. These derivatives are significant in pharmaceutical and agrochemical development due to their biological activity and structural diversity. The compound can undergo various chemical modifications, enhancing its utility in synthetic organic chemistry.
2. Biology:
In biological research, this compound is utilized to study enzyme inhibition and cell signaling pathways. Its structural similarity to biologically active indoles allows it to interact with specific enzymes, potentially modulating their activity. For instance, research indicates that this compound can inhibit certain kinases involved in cancer cell proliferation, making it a candidate for anticancer drug development .
3. Medicine:
The therapeutic potential of this compound is under investigation for various conditions, including cancer and microbial infections. Studies have shown that it can induce apoptosis in cancer cell lines and exhibit antimicrobial properties against certain pathogens . Its mechanism of action often involves mimicking natural substrates, thereby blocking active sites on enzymes critical for disease progression.
4. Industrial Applications:
In industry, this compound is used in the synthesis of dyes and pigments due to its unique chemical structure that allows for vibrant coloration properties. Additionally, it finds applications in producing other industrial chemicals, leveraging its reactivity and functional groups .
Case Studies
Case Study 1: Cancer Research
A study conducted on the effects of this compound on MCF cancer cells demonstrated significant reductions in cell viability and increased markers of apoptosis. This highlights its potential as an anticancer agent through targeted enzyme inhibition .
Case Study 2: Antimicrobial Activity
In vitro assays evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. Results indicated enhanced antibacterial activity compared to non-halogenated indoles, suggesting that halogen substitution may improve bioactivity .
Mechanism of Action
The mechanism of action of Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
- Methyl 7-bromo-1H-indole-3-carboxylate
- Methyl 4-fluoro-1H-indole-3-carboxylate
- Methyl 7-bromo-4-chloro-1H-indole-3-carboxylate
Comparison:
- Uniqueness: The presence of both bromine and fluorine atoms in Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate makes it unique compared to its analogs. This dual substitution can significantly influence its reactivity and biological activity.
- Chemical Behavior: The combination of bromine and fluorine can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in synthetic chemistry .
Biological Activity
Methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by its unique structure, which includes a bromine atom at the 7-position and a fluorine atom at the 4-position of the indole ring. The presence of these halogens, along with the carboxylate group, enhances its reactivity and binding affinity to various biological targets. Its chemical formula is C9H7BrFNO2 with a molecular weight of approximately 258.05 g/mol.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor by mimicking natural substrates and blocking active sites, thereby modulating cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in critical biological processes, such as kinases.
- Receptor Interaction : It may bind to specific receptors, influencing cellular responses and signaling cascades.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells. For instance, it has shown promising results against various cancer cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. It exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating moderate effectiveness .
- Neuroprotective Effects : Preliminary studies suggest that it may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Properties
IUPAC Name |
methyl 7-bromo-4-fluoro-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-15-10(14)5-4-13-9-6(11)2-3-7(12)8(5)9/h2-4,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGHWVIUKRIUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C(C=CC(=C12)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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